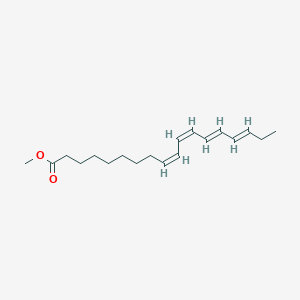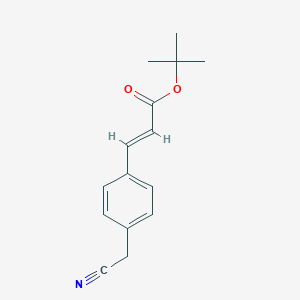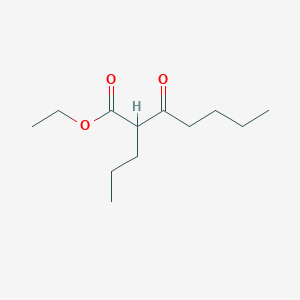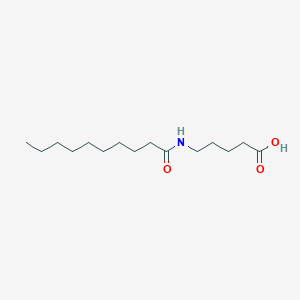
5-(Decanoylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Decanoylamino)pentanoic acid, also known as DAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPA belongs to a class of compounds known as fatty acid amides, which are known to have biological activity and play a crucial role in various physiological processes. In
Mécanisme D'action
The mechanism of action of 5-(Decanoylamino)pentanoic acid is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARα by 5-(Decanoylamino)pentanoic acid leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure, resulting in the reduction of body weight and improvement of metabolic parameters.
Effets Biochimiques Et Physiologiques
5-(Decanoylamino)pentanoic acid has been shown to have various biochemical and physiological effects. Studies have demonstrated that 5-(Decanoylamino)pentanoic acid can reduce body weight, decrease adipose tissue mass, and improve glucose tolerance and insulin sensitivity in animal models. 5-(Decanoylamino)pentanoic acid has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 5-(Decanoylamino)pentanoic acid has been shown to modulate lipid metabolism, leading to the reduction of serum triglycerides and cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Decanoylamino)pentanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 5-(Decanoylamino)pentanoic acid has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, 5-(Decanoylamino)pentanoic acid has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, 5-(Decanoylamino)pentanoic acid has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the research on 5-(Decanoylamino)pentanoic acid. One area of research is the development of 5-(Decanoylamino)pentanoic acid analogs with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of 5-(Decanoylamino)pentanoic acid's potential therapeutic applications in humans, particularly in the treatment of metabolic disorders and chronic pain. Additionally, further studies are needed to elucidate the mechanism of action of 5-(Decanoylamino)pentanoic acid and its effects on lipid metabolism and energy homeostasis. Overall, 5-(Decanoylamino)pentanoic acid has promising potential for the development of novel therapeutics for various diseases, and further research is warranted to fully explore its therapeutic potential.
Conclusion
In conclusion, 5-(Decanoylamino)pentanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-(Decanoylamino)pentanoic acid has been shown to have various physiological effects, including the reduction of body weight and improvement of metabolic parameters. 5-(Decanoylamino)pentanoic acid's mechanism of action is believed to involve the activation of PPARα, leading to the upregulation of genes involved in fatty acid oxidation and energy expenditure. Although 5-(Decanoylamino)pentanoic acid has some limitations for lab experiments, its potential for the development of novel therapeutics for various diseases makes it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of 5-(Decanoylamino)pentanoic acid involves the reaction of decanoyl chloride with 5-aminopentanoic acid in the presence of a base, such as triethylamine. The reaction produces 5-(Decanoylamino)pentanoic acid, which can be purified through recrystallization or column chromatography. 5-(Decanoylamino)pentanoic acid can also be synthesized through the reaction of decanoic acid with 5-aminopentanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
5-(Decanoylamino)pentanoic acid has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its role in the treatment of obesity and related metabolic disorders. Studies have shown that 5-(Decanoylamino)pentanoic acid can reduce body weight, improve glucose tolerance, and decrease insulin resistance in animal models. 5-(Decanoylamino)pentanoic acid has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
Numéro CAS |
111109-96-7 |
|---|---|
Nom du produit |
5-(Decanoylamino)pentanoic acid |
Formule moléculaire |
C15H29NO3 |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
5-(decanoylamino)pentanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-11-14(17)16-13-10-9-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19) |
Clé InChI |
BNPAGNVLFGRZAU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCC(=O)NCCCCC(=O)O |
Synonymes |
5-(DECANOYLAMINO)PENTANOIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)
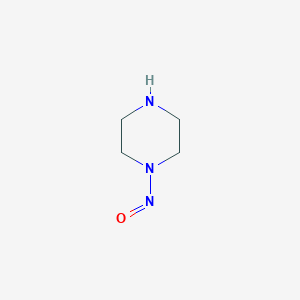
![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)
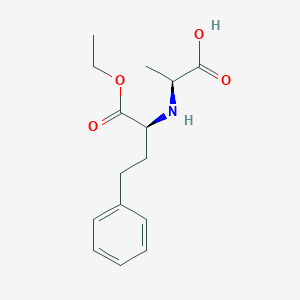


![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)

